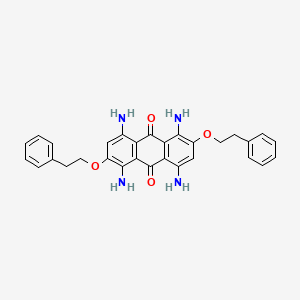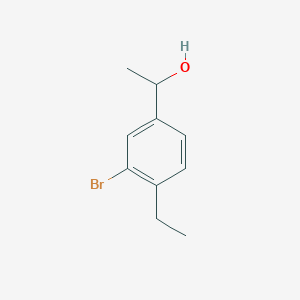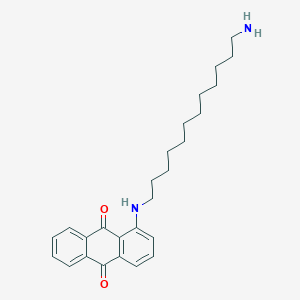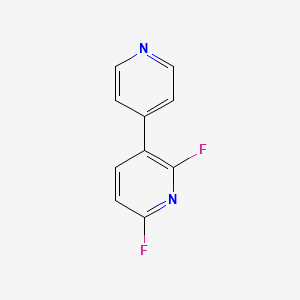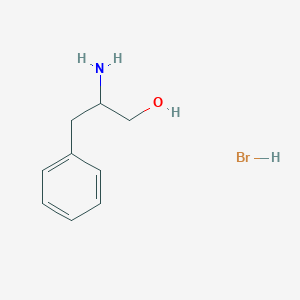![molecular formula C6H5ClN4O B13128384 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B13128384.png)
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with chlorinated pyridazines. One common method involves the reaction of 3,6-dichloropyridazine with methylhydrazine under reflux conditions in a suitable solvent such as ethanol . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridazines, oxides, and hydrides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Antimicrobial Activity: The compound exhibits antimicrobial properties and is studied for its effectiveness against various bacterial and fungal strains.
Anti-inflammatory Properties: Research indicates that it may have anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves its interaction with molecular targets such as kinases and enzymes. It inhibits the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cancer cell growth, reduction of microbial activity, and modulation of inflammatory responses .
類似化合物との比較
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
- tert-Butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate
Uniqueness
Compared to similar compounds, 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chlorine and methyl groups play a crucial role in its interaction with molecular targets, making it a valuable compound in drug discovery and development .
特性
分子式 |
C6H5ClN4O |
|---|---|
分子量 |
184.58 g/mol |
IUPAC名 |
6-chloro-7-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
InChI |
InChI=1S/C6H5ClN4O/c1-3-2-4-8-9-6(12)11(4)10-5(3)7/h2H,1H3,(H,9,12) |
InChIキー |
OSULKFZLJFDLOE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NNC(=O)N2N=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![16-oxaheptacyclo[16.11.0.02,14.04,12.06,11.020,28.021,26]nonacosa-1(18),2(14),3,6,8,10,12,19,21,23,25,28-dodecaene-5,15,17,27-tetrone](/img/structure/B13128317.png)
![3-Methylbenzo[d]isoxazol-7-amine](/img/structure/B13128320.png)

